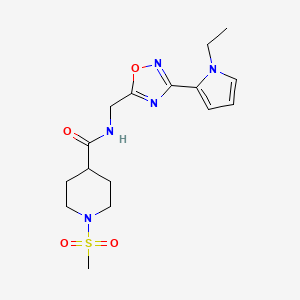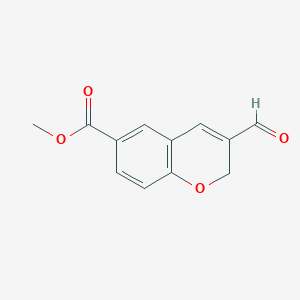
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofuran is a bicyclic compound made up of a benzene ring fused to a five-membered furan ring. The compound has ethyl and methyl substituents on the benzofuran moiety and an ethanone group attached to it.
Synthesis Analysis
The synthesis of related benzofuran derivatives has been explored in various studies. For instance, a photoinduced direct oxidative annulation method has been used to synthesize highly functionalized polyheterocyclic benzofuran derivatives without the need for transition metals and oxidants . Another study reports the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which are structurally similar to the compound of interest, starting from 2-(2-formylphenoxy)alkanoic acids . Additionally, the total synthesis of a 2-isopropyliden-2H-benzofuran-3-one derivative has been achieved through a multi-step process starting from 4′-hydroxyacetophenone . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The substituents on the benzofuran core, such as ethyl and methyl groups, can influence the electronic and steric properties of the molecule. The presence of an ethanone group would introduce a carbonyl functional group, which could participate in various chemical reactions and affect the overall reactivity of the compound.
Chemical Reactions Analysis
Benzofuran derivatives can undergo a variety of chemical reactions. For example, the reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones to the corresponding ethanols has been achieved using lithium aluminum hydride . Furthermore, the selective catalytic reduction of nitro-substituted benzofuran ethanones to amino compounds has been demonstrated . These reactions highlight the reactivity of the carbonyl group and the potential for further functionalization of the benzofuran core.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. The carbonyl group in the ethanone moiety is a key functional group that can engage in hydrogen bonding, affecting the compound's solubility in various solvents. The electronic nature of the benzofuran ring system can also influence the compound's UV absorption properties, making it potentially useful in optical applications.
Applications De Recherche Scientifique
Photoinduced Direct Oxidative Annulation
A study by Zhang et al. (2017) explored the photoinduced direct oxidative annulation of various compounds including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, yielding highly functionalized polyheterocyclic ethanones. This process does not require transition metals or oxidants, demonstrating an efficient pathway to synthesize complex structures like 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone and its analogues (Zhang et al., 2017).
Synthesis of Novel Compounds
Dobner et al. (2003) reported the synthesis of new compounds, including a benzofuran derivative, from the roots of Leontopodium alpinum and L. leontopodioides. The study highlighted the potential of benzofuran compounds in discovering new chemical entities (Dobner et al., 2003).
Asymmetric Synthesis of Inhibitors
Bosiak et al. (2008) described the asymmetric synthesis of 5-lipoxygenase inhibitors, using enantioselective reduction processes. This research underscores the importance of benzofuran derivatives in medicinal chemistry (Bosiak et al., 2008).
DNA Topoisomerase I and II Inhibition
Lee et al. (2007) isolated new benzofurans from Gastrodia elata, demonstrating significant inhibition of DNA topoisomerases I and II. This suggests a potential for benzofuran compounds in developing novel therapeutic agents (Lee et al., 2007).
Green Synthesis of Enantiopure Alcohols
Şahin (2019) utilized Lactobacillus paracasei as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone, achieving high enantiomeric excess. This study highlights an environmentally friendly approach to producing enantiopure alcohols (Şahin, 2019).
Enantiotopic Selective Bioreductions
Paizs et al. (2003) conducted enantiotopic selective reductions of benzofuran derivatives, providing a method for preparing optically active carbinols. This research contributes to the field of stereoselective synthesis (Paizs et al., 2003).
Novel Three-Component Synthesis
Rostami-Charati et al. (2012) described a three-component reaction involving 1-(benzofuran-yl)-ethanone, demonstrating an efficient method for synthesizing furochromene derivatives. This research contributes to the development of new synthetic methodologies (Rostami-Charati et al., 2012).
Propriétés
IUPAC Name |
1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRJENNPIMXIMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-[3-[(4-fluorophenyl)methoxy]phenyl]-1H-pyrazol-4-yl]pyridine](/img/no-structure.png)
![2-fluoro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2504615.png)

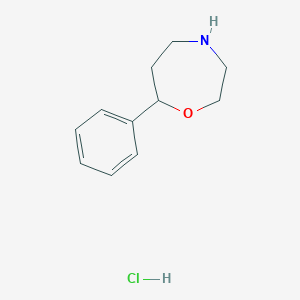
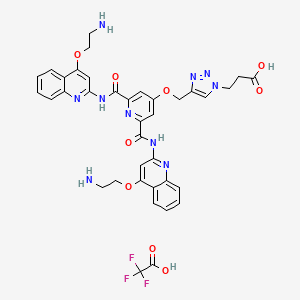

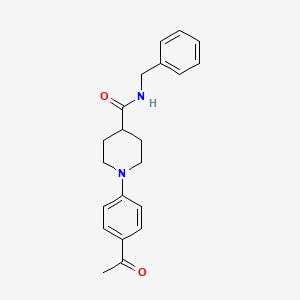
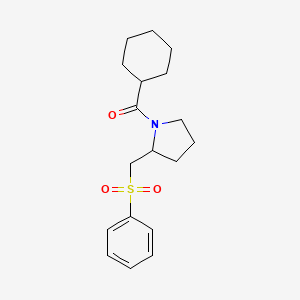
![2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2504627.png)
![Ethyl 2-(cyclohexanecarboxamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2504631.png)
![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504632.png)
